7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
7-[(2,5-Dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic coumarin derivative characterized by a fused cyclopentane-chromenone core and a 2,5-dimethylbenzyl ether substituent at the 7-position. Its synthesis typically involves nucleophilic substitution or Mitsunobu reactions to introduce the benzyloxy group onto the chromenone scaffold.
Properties
IUPAC Name |
7-[(2,5-dimethylphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-13-6-7-14(2)15(10-13)12-23-16-8-9-18-17-4-3-5-19(17)21(22)24-20(18)11-16/h6-11H,3-5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQMEDMHWKBSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[(2,5-Dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 7-[(2,5-dimethylphenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
- Molecular Formula : C22H22O3
- CAS Number : 307549-04-8
The biological activity of this compound is thought to be mediated through its interactions with specific molecular targets including enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Some studies have shown that the compound can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
- Neuroprotective Effects : Research indicates that it may have protective effects on neuronal cells under stress conditions.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of this compound. The results demonstrated that the compound significantly inhibited the growth of breast cancer cells in vitro and induced apoptosis through the activation of caspase pathways. The study reported an IC50 value of approximately 15 µM for MCF-7 breast cancer cells, indicating potent anticancer activity (source: ).
Case Study: Neuroprotective Effects
In another study published in Neuroscience Letters, researchers examined the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures. The results indicated that treatment with the compound reduced cell death and preserved mitochondrial function, suggesting its potential as a therapeutic agent for neurodegenerative diseases (source: ).
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds with a similar chromene structure exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and inhibition of cell proliferation. For instance, studies have shown that derivatives of chromenes can significantly reduce the viability of breast cancer cells through the modulation of signaling pathways related to cell survival and apoptosis .
Anti-inflammatory Effects
Compounds related to 7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one have also been investigated for their anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines, providing a potential therapeutic avenue for treating inflammatory diseases .
Neuroprotective Effects
There is emerging evidence suggesting that chromene derivatives can exert neuroprotective effects. They may enhance neuronal survival under oxidative stress conditions and improve cognitive function in animal models of neurodegenerative diseases .
Materials Science
Polymer Additives
The unique chemical structure of this compound allows it to be used as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it suitable for advanced material applications .
Nanocomposites
Research has explored the use of this compound in the development of nanocomposites. By integrating it into nanostructured materials, researchers aim to improve the mechanical strength and electrical conductivity of the composites, which could be beneficial for electronic applications .
Fragrance Industry
Fragrance Component
this compound is recognized for its pleasant aromatic properties. It is utilized in the fragrance industry as a component in perfumes and scented products due to its ability to impart floral and woody notes . The compound's stability under various conditions makes it a desirable ingredient in long-lasting fragrances.
Case Studies
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Potential: The 2,5-dimethylbenzyloxy group’s steric bulk may reduce cytochrome P450-mediated metabolism, as seen in related coumarins .
- Synthetic Challenges : Introduction of bulky substituents requires optimized conditions to avoid side reactions, as demonstrated in .
- Data Limitations : Specific biological data for the target compound are absent in the evidence; further studies on enzyme inhibition (e.g., COX-2, MAO) are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
